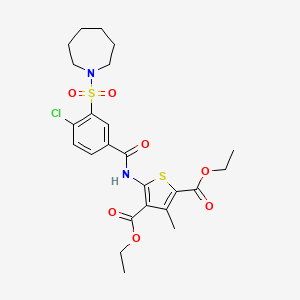

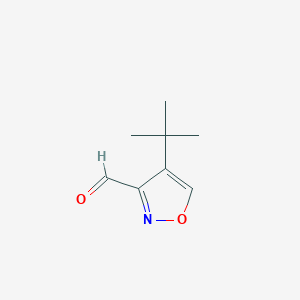

4-Tert-butyl-1,2-oxazole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Tert-butyl-1,2-oxazole-3-carbaldehyde is a chemical compound with the molecular formula C8H11NO2 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H11NO2/c1-8(2,3)6-5-11-7(4-10)9-6/h4-5H,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 153.181 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The absolute configuration of enantiomeric compounds derived from a similar structural framework as 4-Tert-butyl-1,2-oxazole-3-carbaldehyde was determined through crystallization, indicating its potential application in enantioselective synthesis (S. Flock et al., 2006).

Organic Optoelectronic Applications

Compounds structurally related to this compound have been studied for their photophysical properties, suggesting potential applications in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) (Jian-Yong Hu et al., 2013).

Thermolysis and Rearrangement Studies

Research on azidooxazole carbaldehydes, closely related to the target compound, has contributed to understanding their instability and thermolysis behavior, revealing pathways for chemical rearrangements (G. L'abbé et al., 1993).

Nucleophilic Addition Reactions

The catalytic enantioselective addition of oxazolones to maleimides, involving structurally similar compounds, provides an approach to synthesizing quaternary amino acid derivatives, showcasing the compound's role in facilitating nucleophilic addition reactions (Andrea-Nekane R. Alba et al., 2012).

Synthesis of Cyanooxazoles

An efficient method for the synthesis of 4-cyanooxazoles, utilizing tert-butyl isocyanide and aldehydes, illustrates the compound's relevance in generating pharmacologically interesting cyanooxazoles (Shaohang Lu et al., 2023).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-Tert-butyl-1,2-oxazole-3-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

The mode of action of This compound As a chemical compound, it likely interacts with its targets through chemical reactions, possibly acting as a ligand or inhibitor .

Biochemical Pathways

The specific biochemical pathways affected by This compound Given the compound’s structure, it may interact with various biochemical pathways, potentially influencing cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Result of Action

The molecular and cellular effects of This compound As research progresses, more information about the compound’s effects at the molecular and cellular level will likely become available .

Propiedades

IUPAC Name |

4-tert-butyl-1,2-oxazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)6-5-11-9-7(6)4-10/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCZLRGWGLREDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CON=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2638979.png)

![2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2638982.png)

![3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2638985.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638987.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2638994.png)

![3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2638996.png)